molecular formula C23H29N3O B6933250 N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide

N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide

Cat. No.: B6933250
M. Wt: 363.5 g/mol
InChI Key: ZMFUVJIGPMAFKE-UHFFFAOYSA-N
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Description

N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide is a versatile compound of interest in numerous scientific fields due to its unique molecular structure. Characterized by its intricate arrangement of functional groups, this compound has demonstrated valuable properties, making it significant in various research and industrial applications.

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-17(27)24-20-10-12-21(13-11-20)25-22-8-4-2-7-19(22)16-26-15-14-18-6-3-5-9-23(18)26/h2-9,20-21,25H,10-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFUVJIGPMAFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NC2=CC=CC=C2CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide generally involves the coupling of 2-(2,3-dihydroindol-1-ylmethyl)aniline with 4-cyclohexylacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is maintained at a low temperature to ensure proper coupling and to avoid side reactions.

Industrial Production Methods: : Industrial production of this compound often follows a similar synthetic route with scaling adjustments. Automated reactors with precise control over temperature and pressure facilitate the production in larger quantities. Purification is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide can undergo various chemical reactions including oxidation, reduction, and substitution. For instance, oxidation reactions might involve reagents like potassium permanganate, leading to the formation of corresponding oxidized products. Reduction can be achieved using agents such as sodium borohydride, resulting in the reduction of specific functional groups within the compound.

Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic or nucleophilic substitution reagents. Reactions typically occur under standard conditions of temperature and pressure, with solvents chosen based on the specific reaction requirements.

Major Products: : The major products formed depend on the type of reaction

Scientific Research Applications

N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide has significant scientific research applications:

Chemistry: : Utilized as a precursor or intermediate in the synthesis of complex organic molecules.

Biology: : Employed in the study of cellular mechanisms due to its interaction with specific molecular pathways.

Medicine: : Potentially used in drug discovery, given its bioactive properties that may target specific receptors or enzymes.

Industry: : Applied in the development of materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide is multi-faceted:

Molecular Targets and Pathways: : The compound interacts with various molecular targets, such as enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclohexyl]acetamide stands out due to its unique functional group arrangement, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • N-[4-[2-(2,3-dihydroindol-1-ylmethyl)phenyl]acetamide

  • N-[4-[2-(2,3-dihydroindol-1-ylmethyl)phenyl]cyclohexyl]amine

  • N-[4-[2-(2,3-dihydroindol-1-ylmethyl)anilino]cyclopropyl]acetamide

Each of these compounds shares structural similarities but varies in their functional groups or ring structures, leading to differences in their reactivity and applications.

That wraps up our journey into the world of this compound! It's a compound with a rich tapestry of reactions and applications—just the kind of thing that gets us chemistry nerds buzzing. What do you think?

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